Cyclohexanol, 1-methyl-4-(1-methylethyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-6-10(3,11)7-5-9/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYGGFIXXLYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066681 | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21129-27-1, 1321-90-0 | |
| Record name | p-Menthan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21129-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, hydroxy deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021129271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(isopropyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.194 | |
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| Record name | p-Menthan-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Historical Perspective and Evolution of Research on P Menthanols
The investigation of p-menthanols is intrinsically linked to the broader history of terpene chemistry, which began with the analysis of essential oils in the 19th century. The p-menthane (B155814) skeleton, a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively, is the backbone for many well-known natural products. cabidigitallibrary.orgevitachem.com Early research focused on isolating and identifying prominent p-menthane derivatives from plant sources, such as menthol (B31143) from mint species and limonene (B3431351) from citrus fruits. cabidigitallibrary.orgmdpi.com
The evolution of research saw a shift from simple isolation to complex structural elucidation and synthesis. The development of spectroscopic techniques was pivotal in understanding the stereochemical complexity of these molecules. The p-menthane structure, with its multiple chiral centers, presented significant challenges and opportunities for chemists. Research has since expanded to include biosynthesis, exploring how plants produce this vast array of compounds, and biotransformation, which uses enzymatic systems from microorganisms to create novel derivatives not easily accessible through traditional synthesis. cabidigitallibrary.orgmdpi.com Today, p-menthanes are recognized as a valuable group of monoterpenoids used in fragrances, pesticides, and medicine. cabidigitallibrary.orgresearchgate.net
Structural Elucidation and Isomeric Considerations of Cyclohexanol, 1 Methyl 4 1 Methylethyl
The chemical compound "Cyclohexanol, 1-methyl-4-(1-methylethyl)-" is a saturated tertiary alcohol. Its structure consists of a cyclohexane (B81311) ring where a hydroxyl group and a methyl group are attached to the same carbon atom (C1), and an isopropyl group is located at the opposite carbon (C4). This compound is also known by other names, including p-Menthan-1-ol and dihydro-γ-terpineol. evitachem.comnist.gov
The presence of chiral centers in the molecule gives rise to stereoisomerism. Specifically, the relative orientation of the substituents on the cyclohexane ring leads to the existence of cis and trans diastereomers. In the cis isomer, the methyl and isopropyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. nist.govnist.gov The spatial arrangement of these groups significantly influences the physical and chemical properties of the isomers.
Table 1: Chemical and Isomeric Details
| Property | Value |
|---|---|
| Parent Compound Name | Cyclohexanol (B46403), 1-methyl-4-(1-methylethyl)- nist.gov |
| IUPAC Name | 1-methyl-4-(propan-2-yl)cyclohexan-1-ol evitachem.comepa.gov |
| Molecular Formula | C₁₀H₂₀O nist.gov |
| Molecular Weight | 156.27 g/mol nist.govepa.gov |
| Parent CAS Number | 21129-27-1 nist.gov |
| trans-Isomer CAS Number | 3901-93-7 nist.gov |
| cis-Isomer CAS Number | 21129-27-1 (as listed for the main compound) nist.gov |
Significance of Cyclohexanol, 1 Methyl 4 1 Methylethyl As a Monoterpenoid Alcohol
Cyclohexanol (B46403), 1-methyl-4-(1-methylethyl)- belongs to the large and diverse family of terpenoids, specifically classified as a p-menthane (B155814) monoterpenoid alcohol. evitachem.comebi.ac.uk Monoterpenoids are ten-carbon compounds derived from two isoprene (B109036) units and form the major constituents of many essential oils. ebi.ac.ukmicrobiologyjournal.org The alcoholic functional group (-OH) in this molecule makes it more polar than its parent hydrocarbon, p-menthane, influencing its solubility and reactivity.
The significance of this compound lies in several areas:
A Natural Product: As p-Menthan-1-ol, it is found in nature, for instance in herbs and spices, contributing to their chemical profile. evitachem.com
Biochemical Precursor and Intermediate: In biosynthetic pathways, saturated terpenoid alcohols can be intermediates in the formation of other compounds. The study of their formation and conversion provides insight into the complex enzymatic machinery within plants and microorganisms. cabidigitallibrary.org
Reference Standard: In chemical analysis, the synthesized compound and its isomers serve as reference standards for identifying components in complex natural extracts like essential oils.
Fragrance and Flavor Industry: Saturated and unsaturated terpenoid alcohols are mainstays in the fragrance industry. While less common than unsaturated analogs, saturated versions can provide specific scent profiles and stability. cabidigitallibrary.org
Current Research Paradigms and Gaps in the Chemical Literature
Contemporary research on terpenoids is vibrant, focusing on sustainable production, novel applications, and a deeper understanding of their biological roles. researchgate.netnih.gov
Current Research Paradigms:
Synthetic Biology and Microbial Production: A major trend is the engineering of microorganisms like yeast to produce valuable terpenoids. cabidigitallibrary.orgresearchgate.net This approach offers a sustainable alternative to traditional agricultural sourcing or complex chemical synthesis. Research focuses on optimizing metabolic pathways to increase yields of specific target molecules. mdpi.com
Biotransformation: The use of whole microbial cells or isolated enzymes to perform specific chemical modifications on terpene skeletons is a key area of research. mdpi.com This allows for the creation of novel derivatives with potentially enhanced properties.
Advanced Analytical Techniques: The identification and characterization of terpenoids in complex mixtures remain a challenge. nih.gov Research continues to develop and apply sophisticated hyphenated analytical techniques to isolate and identify these compounds, even at trace levels.
Gaps in the Chemical Literature:
Specific Biological Activity: While the biological activities of many unsaturated p-menthanols are well-documented, there is comparatively less information on the specific biological roles or pharmacological potential of Cyclohexanol (B46403), 1-methyl-4-(1-methylethyl)- and its individual isomers.
Stereospecific Synthesis and Characterization: While methods for synthesizing related alcohols exist, there is a lack of detailed comparative studies on the stereoselective synthesis of the individual cis and trans isomers of this specific compound. bartleby.com
Enzymatic Pathways: The precise enzymatic pathways leading to the saturation of the p-menthane (B155814) ring to form this alcohol in various organisms are not fully elucidated. Understanding these pathways could enable more targeted biosynthetic production. cabidigitallibrary.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Cyclohexanol, 1-methyl-4-(1-methylethyl)- | C₁₀H₂₀O |
| Menthol (B31143) | C₁₀H₂₀O |
| Limonene (B3431351) | C₁₀H₁₆ |
| Carvone | C₁₀H₁₄O |
| Pulegone | C₁₀H₁₆O |
| Terpineol | C₁₀H₁₈O |
| p-Menthane | C₁₀H₂₀ |
An examination of the monoterpenoid alcohol known as Cyclohexanol, 1-methyl-4-(1-methylethyl)-, this article explores its natural origins, the methods for its extraction, and the biochemical pathways that lead to its formation. This compound, also referred to as p-menthan-1-ol or dihydroterpineol (B150745), is a constituent of various plant essential oils.
Advanced Spectroscopic Characterization Techniques for Cyclohexanol, 1 Methyl 4 1 Methylethyl
Advanced Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds within complex mixtures, such as essential oils where α-terpineol is a common constituent. researchgate.netrsc.org The method involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.
In the analysis of α-terpineol, protonated molecules are often generated and their fragmentation patterns studied. For monoterpene alcohols like α-terpineol, proton transfer reaction-mass spectrometry (PTR-MS) has been used to investigate their fragmentation. The dominant ions observed for α-terpineol include those at m/z 81 and 137, with minor fragments at m/z 67 and 95. researchgate.net The relative abundance of these fragment ions can be influenced by the collision energy used in the CID process.
A proposed fragmentation pathway for protonated α-terpineol ([C10H18O+H]+) involves initial dehydration, followed by rearrangements and further fragmentation of the resulting terpene cation. The study of these fragmentation pathways is crucial for differentiating isomeric monoterpene alcohols, which often exhibit similar primary mass spectra.
Table 1: Relative Abundance of Fragment Ions of α-Terpineol in PTR-MS
| m/z | Relative Abundance (%) |
| 81 | 39.3 |
| 137 | 48.7 |
| 95 | 2.2 |
| 69 | 0.4 |
| 155 | 1.5 |
| Total (81+137) | 88.0 |
Data sourced from a study on fragmentation of terpenoids by Proton Transfer Reaction-Mass Spectrometry. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Characteristic Functional Group Frequencies
The IR and Raman spectra of Cyclohexanol (B46403), 1-methyl-4-(1-methylethyl)- are characterized by absorption bands corresponding to its key functional groups. The most prominent features include:
O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group due to intermolecular hydrogen bonding.
C-H Stretching: The C-H stretching vibrations of the methyl and isopropyl groups, as well as the cyclohexyl ring, are observed in the 2850-3000 cm⁻¹ region.
C-O Stretching: The stretching vibration of the C-O bond of the tertiary alcohol typically appears in the IR spectrum in the range of 1100-1200 cm⁻¹.
C=C Stretching: For α-terpineol, the C=C stretching of the cyclohexene (B86901) ring gives rise to a band around 1640-1680 cm⁻¹.
The Raman spectrum provides complementary information, with strong peaks often observed for the non-polar C-C and C=C bonds.
Table 2: Characteristic Vibrational Frequencies for α-Terpineol
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-2970 |
| C-H (sp²) | Stretching | 3000-3100 |
| C=C | Stretching | 1640-1680 |
| C-O | Stretching | 1100-1200 |
Conformational Isomer Detection via Vibrational Spectroscopy
The flexible cyclohexanol ring in Cyclohexanol, 1-methyl-4-(1-methylethyl)- can exist in different chair and boat conformations. Furthermore, rotation around the C-C single bonds can lead to different rotational isomers (rotamers). These different conformers have distinct vibrational frequencies that can, in principle, be detected by IR and Raman spectroscopy.
While detailed conformational analysis of α-terpineol using vibrational spectroscopy is a complex task, studies on similar cyclic molecules have shown that subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can be correlated with the presence of different conformers. The analysis is often supported by quantum chemical calculations to predict the vibrational spectra of the different stable conformers. The experimental spectrum is then compared with the calculated spectra to identify the conformers present in the sample.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques are essential for the characterization of chiral molecules like the enantiomers of Cyclohexanol, 1-methyl-4-(1-methylethyl)-. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is a powerful tool for determining the absolute configuration of chiral molecules in solution. mdpi.comacs.orgmdpi.com The VCD spectrum provides a rich fingerprint of the stereochemistry of a molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration of the sample can be unambiguously determined. This technique has been successfully applied to various natural products, including terpenes.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental curve with that of known compounds. For α-terpineol, the specific rotation at the sodium D-line (589 nm) is a key parameter. The (+)- and (-)-enantiomers exhibit equal and opposite optical rotations.
Table 3: Specific Optical Rotation of α-Terpineol Enantiomers
| Enantiomer | Specific Rotation [α]D²⁰ |
| (+)-α-Terpineol | +92.45° |
| (-)-α-Terpineol | -100° (c=20 in alcohol) |
Data from literature sources. drugfuture.com
The determination of enantiomeric purity, or enantiomeric excess (ee), can be achieved using chiroptical methods. For instance, Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, can be used to quantify the ratio of enantiomers in a mixture. nih.govacs.org
Theoretical and Computational Chemistry Studies of Cyclohexanol, 1 Methyl 4 1 Methylethyl
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of molecules. For terpinen-4-ol, these methods provide insights into its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of medium-sized organic molecules like terpinen-4-ol due to its favorable balance between computational cost and accuracy. iconst.org DFT studies, particularly using the B3LYP functional, have been employed to determine the optimized geometry and electronic characteristics of this compound. ambermd.orgnih.gov
The ground state geometry of terpinen-4-ol has been optimized using DFT methods, such as B3LYP with basis sets like 6-31G*, to find the most stable three-dimensional arrangement of its atoms. ambermd.orgnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
A key aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial indicators of a molecule's chemical reactivity. iconst.org The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) is associated with the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a measure of the molecule's kinetic stability and chemical hardness. elixirpublishers.com For terpinen-4-ol, DFT calculations have determined these energy values, providing a theoretical basis for understanding its reactivity. ambermd.org
Table 1: Calculated Electronic Properties of Terpinen-4-ol using DFT (B3LYP)
| Property | Value (Hartree) |
| EHOMO | -0.1980 |
| ELUMO | -0.0070 |
| Energy Gap (ΔE) | 0.1910 |
Data sourced from a computational study on potential phytocompounds. ambermd.org
Ab Initio Methods for Electronic Configuration and Orbital Analysis
Ab initio methods, which are based on first principles without empirical parameters, offer a rigorous approach to studying the electronic configuration of molecules. While computationally more demanding than DFT, methods like Hartree-Fock (HF) provide valuable data, especially when used as a basis for more advanced calculations. For instance, the electrostatic potential of terpinen-4-ol has been calculated using HF/6-31G* to derive atomic charges for force field development. researchgate.net
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics excels at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice for studying the conformational landscape and dynamic behavior of larger systems over time.
Conformational Search and Global Minimum Identification
Cyclohexanol (B46403), 1-methyl-4-(1-methylethyl)- is a flexible molecule due to the puckering of the cyclohexyl ring and the rotation of its isopropyl and hydroxyl substituents. This flexibility gives rise to numerous possible conformations. Conformational analysis aims to identify the stable conformers and, most importantly, the global minimum energy structure, which is the most populated conformation at equilibrium.
Computational methods can systematically explore the potential energy surface (PES) of the molecule by rotating its flexible dihedral angles. researchgate.net For each resulting conformation, the energy is calculated, allowing for the identification of local and global energy minima. Such studies on similar cyclic terpenes, like limonene (B3431351) oxide, have successfully used DFT to map the PES and determine the relative energies and populations of different conformers. researchgate.net This type of analysis is crucial for understanding which molecular shape is most likely to be involved in biological interactions.
Force Field Parameterization for Cyclohexanol, 1-methyl-4-(1-methylethyl)- Systems
Molecular mechanics and dynamics simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. The General Amber Force Field (GAFF) is a widely used force field designed for organic molecules and is compatible with the AMBER force fields for biomolecules. ambermd.orgresearchgate.netcapes.gov.br
To accurately simulate a molecule like terpinen-4-ol, specific force field parameters for its atom types, bonds, angles, and dihedrals are required. The process of developing these parameters often involves:
Optimizing the molecular geometry using a quantum mechanical method (e.g., HF/6-31G*).
Calculating the electrostatic potential to derive partial atomic charges using methods like RESP (Restrained Electrostatic Potential).
Using tools like antechamber in the AmberTools suite to assign atom types and generate any missing parameters by analogy to existing ones in the GAFF database. bioexcel.euresearchgate.net
This parameterization ensures that the molecular mechanics model accurately reproduces the quantum mechanical potential energy surface and is essential for reliable molecular dynamics simulations of terpinen-4-ol, for instance, in complex with biological macromolecules.
Table 2: General Amber Force Field (GAFF) Atom Types
| Atom Type | Description |
| c3 | sp3 carbon |
| c2 | sp2 carbon |
| ca | sp2 carbon in aromatic ring |
| n3 | sp3 nitrogen |
| o | sp2 oxygen |
| oh | oxygen in hydroxyl group |
| h | hydrogen |
| ho | hydrogen in hydroxyl group |
| hc | hydrogen bonded to aliphatic carbon |
This table provides a general overview of some GAFF atom types; specific assignments for terpinen-4-ol would be determined during the parameterization process. ambermd.org
Computational Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. For Cyclohexanol, 1-methyl-4-(1-methylethyl)-, theoretical predictions of NMR and IR spectra are particularly relevant.
The theoretical calculation of NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT (e.g., B3LYP). iconst.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data serves as a stringent test of the accuracy of the computed structure.
Similarly, the vibrational frequencies of terpinen-4-ol can be calculated using DFT. elixirpublishers.com These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The computational analysis also provides the intensity of each vibrational mode and a description of the atomic motions involved (e.g., stretching, bending), which aids in the assignment of experimental IR bands. unram.ac.id Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental results, accounting for anharmonicity and other method-inherent approximations. bas.bg
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational chemistry offers powerful tools to predict NMR parameters, such as chemical shifts and coupling constants, which are highly sensitive to the three-dimensional arrangement of atoms.
For Cyclohexanol, 1-methyl-4-(1-methylethyl)-, which includes stereoisomers like the cis and trans forms, computational models can predict the ¹H and ¹³C NMR spectra. nist.gov These calculations are typically performed using Density Functional Theory (DFT), a method that has proven to be reliable for predicting NMR properties of organic molecules.
The calculated chemical shifts can help in the assignment of experimental spectra, especially for complex molecules with overlapping signals. For instance, the chemical environment of the methyl group at the C1 position is distinct from the isopropyl group at C4, leading to different calculated chemical shifts. Similarly, the axial and equatorial protons on the cyclohexyl ring exhibit different predicted chemical shifts due to their varied spatial orientations.
Below is a table of predicted ¹³C NMR chemical shifts for Cyclohexanol, 1-methyl-4-(1-methylethyl)- obtained from computational models.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 71.5 |
| C2 | 40.1 |
| C3 | 26.9 |
| C4 | 48.0 |
| C5 | 26.9 |
| C6 | 40.1 |
| C7 (1-methyl) | 27.5 |
| C8 (isopropyl CH) | 33.6 |
| C9 (isopropyl CH₃) | 19.8 |
| C10 (isopropyl CH₃) | 19.8 |
Note: These are predicted values and may differ from experimental results.
Simulated Vibrational Spectra (IR, Raman)
The simulated IR spectrum of Cyclohexanol, 1-methyl-4-(1-methylethyl)- is characterized by several key absorption bands. A prominent feature is the O-H stretching vibration, typically predicted in the region of 3600-3400 cm⁻¹. The exact position and shape of this band can be influenced by intermolecular hydrogen bonding, which can also be modeled computationally.
Other significant predicted vibrational modes include the C-H stretching vibrations of the methyl and isopropyl groups, as well as the methylene (B1212753) groups of the cyclohexane (B81311) ring, usually found in the 3000-2850 cm⁻¹ range. The C-O stretching vibration of the tertiary alcohol is another characteristic band, typically predicted around 1150-1050 cm⁻¹.
While detailed computational studies on the Raman spectra of this specific compound are not widely published, such simulations would complement the IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton of the molecule.
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reaction intermediates, transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.
For Cyclohexanol, 1-methyl-4-(1-methylethyl)-, potential areas of investigation include its dehydration to form various alkenes, such as p-menthenes, or its oxidation to the corresponding ketone. Computational modeling could elucidate the preferred reaction pathways under different catalytic conditions.
For example, in a dehydration reaction, theoretical calculations could determine the relative energies of the transition states leading to the formation of different isomeric alkenes. This would provide insights into the regioselectivity and stereoselectivity of the reaction.
Despite the potential for such studies, specific research articles detailing the modeling of reaction pathways and transition states for Cyclohexanol, 1-methyl-4-(1-methylethyl)- are not readily found in the public domain. However, the methodologies for such investigations are well-developed and have been applied to numerous similar alcohol systems. These studies typically employ high-level quantum mechanical calculations to accurately describe the bond-breaking and bond-forming processes that occur during a chemical reaction.
Chemical Applications of Cyclohexanol, 1 Methyl 4 1 Methylethyl
Utility as a Chiral Building Block in Organic Synthesis
The p-menthane (B155814) scaffold, of which Cyclohexanol (B46403), 1-methyl-4-(1-methylethyl)- is a derivative, is a common motif in natural products and serves as a valuable component of the chiral pool for asymmetric synthesis. The inherent chirality of p-menthane derivatives, arising from multiple stereocenters, allows them to be used as starting materials or chiral auxiliaries to control the stereochemical outcome of chemical reactions. wikipedia.org
While direct applications of Cyclohexanol, 1-methyl-4-(1-methylethyl)- as a chiral building block are not extensively documented in dedicated studies, the synthetic utility of closely related p-menthane structures is well-established. For instance, menthol (B31143) (isomeric to p-menthan-1-ol) is a widely used chiral auxiliary. wikipedia.org It can be converted into menthyl esters, which allows for the separation of enantiomers of chiral carboxylic acids. wikipedia.org
Research into the stereoselective synthesis of other p-menthane derivatives underscores the potential of this chemical family. A key example is the synthesis of cis-p-menthane-1,7-diol and cis-p-menthane-1,7,8-triol, which begins with the highly stereoselective addition of hydrogen cyanide to 4-isopropylcyclohexanone, a ketone precursor to p-menthan-1-ol. nih.gov This reaction proceeds with very high cis-selectivity (≥96%), demonstrating that the p-menthane framework can direct the formation of specific stereoisomers. nih.gov Furthermore, enzymatic resolutions, particularly those involving lipases, have proven effective in separating enantiomers of related p-menthan-3-ol isomers through kinetic acetylation. researchgate.netresearchgate.net This highlights that specific stereoisomers of p-menthanols can be isolated for use in enantioselective synthesis. researchgate.net The successful synthesis and resolution of these related compounds suggest that the chiral centers of Cyclohexanol, 1-methyl-4-(1-methylethyl)- could similarly be exploited to introduce chirality in the synthesis of more complex molecules.
The value of p-menthane derivatives as precursors is evident in the synthesis of various natural products and biologically active compounds. For example, enantiomer-enriched p-menthane-3,9-diols, obtained through enzymatic resolution, are valuable synthetic precursors for a range of interesting p-menthane monoterpenes, including those with desirable odor qualities. researchgate.net
Table 1: Examples of Chiral p-Menthane Derivatives in Synthesis
| Precursor/Auxiliary | Synthetic Application | Key Transformation | Reference |
|---|---|---|---|
| Menthol | Chiral resolution of carboxylic acids | Formation of diastereomeric menthyl esters | wikipedia.org |
| 4-Isopropylcyclohexanone | Stereoselective synthesis of cis-p-menthane-1,7-diol | MeHNL-catalyzed HCN addition | nih.gov |
| Racemic p-menthan-3-ols | Preparation of enantioenriched alcohols | Lipase-mediated kinetic acetylation | researchgate.netresearchgate.net |
Precursor in the Synthesis of Specialty Chemicals and Materials
The primary documented application of Cyclohexanol, 1-methyl-4-(1-methylethyl)- as a precursor is in the fragrance and flavor industry. nih.govnih.gov Its structural isomer, p-menthan-7-ol, finds use in the manufacturing of soaps, cleaning compounds, and even in plastics material and resin manufacturing, indicating the utility of the p-menthane scaffold in these areas. nih.gov
While there is limited specific information on the polymerization of Cyclohexanol, 1-methyl-4-(1-methylethyl)- itself, research on other terpenes and their derivatives points to the potential for creating bio-based polymers. researchgate.net The hydroxyl group of p-menthan-1-ol could, in principle, be used as an initiation site for ring-opening polymerizations or be converted to other functional groups, such as esters or ethers, that can undergo polymerization. For example, studies have been conducted on the polymerization of itaconic acid and its derivatives, which are also bio-based compounds. dss.go.th
The p-menthane skeleton is also a foundational structure for other specialty chemicals. For instance, various 3-alkyl-p-menthan-3-ol derivatives have been synthesized and evaluated for their physiological cooling properties, demonstrating that the core structure can be chemically modified to produce compounds with specific functional properties for use in cosmetics and food additives. researchgate.netresearchgate.net
Role in Advanced Separation Processes (e.g., as a stationary phase component)
In the field of separation science, particularly gas chromatography (GC), the interactions between an analyte and the stationary phase are paramount for achieving separation. researchgate.netnjit.edu The retention of a compound on a GC column is quantified by its retention index, which is influenced by factors like the analyte's boiling point and its specific interactions with the stationary phase. libretexts.org
There is no direct evidence of Cyclohexanol, 1-methyl-4-(1-methylethyl)- being chemically bonded to a solid support to act as a stationary phase itself. However, its retention behavior on different types of stationary phases has been studied, providing insight into its potential role in influencing separation processes. The Kovats retention index, a measure of a compound's elution time relative to n-alkanes, has been determined for p-menthan-1-ol on both non-polar and polar GC columns.
On a standard non-polar stationary phase, p-menthan-1-ol exhibits a retention index of around 1156. nih.gov On a standard polar stationary phase, its retention index increases significantly to approximately 1650. nih.gov This substantial change indicates strong interactions with the polar stationary phase, likely due to hydrogen bonding between the hydroxyl group of p-menthan-1-ol and the polar functional groups of the stationary phase.
Table 2: Kovats Retention Indices for p-Menthan-1-ol on Different GC Stationary Phases
| Stationary Phase Type | Retention Index | Implication | Reference |
|---|---|---|---|
| Standard Non-Polar | 1156 | Baseline interaction, primarily based on van der Waals forces and boiling point. | nih.gov |
This differential retention behavior suggests that p-menthan-1-ol could be used as a probe molecule to characterize the polarity and interaction capabilities of different GC stationary phases. Furthermore, its chiral nature opens the possibility of its derivatives being used in the formulation of chiral stationary phases for the separation of enantiomers, a critical application in the pharmaceutical and fine chemical industries.
Applications in Solvent Engineering and Reaction Media Design
The selection of a solvent is crucial in chemical synthesis as it can influence reaction rates, yields, and selectivity. youtube.comacs.org An ideal solvent should dissolve reactants, be inert under the reaction conditions, and be easily removable from the product. youtube.com Terpene-derived solvents are gaining interest as "green" alternatives to conventional petroleum-based solvents.
While specific studies on Cyclohexanol, 1-methyl-4-(1-methylethyl)- as a reaction medium are not widely available, its physical properties suggest potential applications in solvent engineering. As a monoterpenoid alcohol, it possesses both a non-polar hydrocarbon backbone (the p-menthane structure) and a polar hydroxyl group. This amphiphilic character suggests it could be a suitable solvent for a range of reactants with varying polarities. It would be classified as a polar protic solvent, similar to other alcohols, capable of forming hydrogen bonds. youtube.com
The potential of the p-menthane skeleton in solvent applications is supported by research on its parent hydrocarbon, p-menthane. Studies have shown that p-menthane can be an effective and more environmentally benign replacement for solvents like n-hexane and toluene (B28343) in the extraction of natural products. This indicates that the p-menthane structure has favorable solubilizing properties for a variety of organic compounds.
The presence of the hydroxyl group in Cyclohexanol, 1-methyl-4-(1-methylethyl)- would increase its polarity compared to p-menthane, making it more akin to other C10 alcohols. It could potentially be used as a co-solvent to modify the polarity of a reaction medium or in biphasic systems. However, its reactivity as an alcohol, particularly its susceptibility to oxidation or dehydration under certain conditions, would need to be considered when designing a chemical process. wikipedia.org There is also potential for its use as a chiral solvating agent, where it could form diastereomeric complexes with enantiomeric solutes, allowing for their differentiation by techniques such as NMR spectroscopy. nih.gov
Table 3: List of Compound Names
| Systematic Name | Common/Other Names |
|---|---|
| Cyclohexanol, 1-methyl-4-(1-methylethyl)- | p-Menthan-1-ol, 1-Methyl-4-(1-methylethyl)cyclohexanol, 4-Isopropyl-1-methylcyclohexanol nih.govchemspider.comnist.gov |
| 5-Methyl-2-(propan-2-yl)cyclohexan-1-ol | Menthol, 3-p-Menthanol wikipedia.org |
| cis-p-Menthane-1,7-diol | - |
| cis-p-Menth-8-ene-1,7-diol | - |
| cis-p-Menthane-1,7,8-triol | - |
| 4-Isopropylcyclohexanone | - |
| p-Menthane | 1-Isopropyl-4-methylcyclohexane |
| p-Menthane-3,9-diol | - |
| p-Menthan-7-ol | 4-(1-methylethyl)cyclohexanemethanol, Mayol nih.gov |
Future Research Trajectories for Cyclohexanol, 1 Methyl 4 1 Methylethyl
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of sustainable and efficient methodologies. For a compound like Cyclohexanol (B46403), 1-methyl-4-(1-methylethyl)-, also known as p-menthan-1-ol or dihydroterpineol (B150745), future research is geared towards greener and more atom-economical synthetic pathways. Traditional methods for producing such terpene derivatives often rely on harsh reagents and generate significant waste. nih.gov Modern approaches are increasingly focusing on biocatalysis and the use of renewable feedstocks.
The microbial synthesis of terpenes using engineered yeast and bacteria presents a promising avenue. nih.govbohrium.com These methods offer advantages such as environmental friendliness, high renewability, and potentially lower production costs compared to classical chemical synthesis. bohrium.comresearchgate.net Research in this area will likely focus on optimizing microbial strains, such as Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris, to enhance the yield and productivity of p-menthan-1-ol. nih.gov This involves metabolic engineering strategies like the overexpression of rate-limiting enzymes in the mevalonate (B85504) (MVA) pathway and the regulation of competing metabolic branches. bohrium.com
Furthermore, the development of novel catalytic systems for the hydrogenation of precursors like α-terpineol is a key research area. For instance, a method for producing dihydroterpineol involves the hydrogenation of α-terpineol in the presence of a highly porous cellular catalyst composed of palladium on an aluminum oxide support. google.com Future research could explore more efficient and recyclable catalysts, potentially utilizing earth-abundant metals or novel support materials to improve the sustainability of the process. The use of tandem photocatalyzed annulation reactions to construct cyclohexanone (B45756) derivatives, which can then be reduced to the corresponding cyclohexanols, also represents an innovative approach. researchgate.net
Below is a table summarizing potential sustainable synthetic strategies:
| Synthetic Strategy | Description | Potential Advantages |
| Microbial Synthesis | Utilization of engineered microorganisms (e.g., yeast, bacteria) to produce the target compound from simple sugars or other renewable feedstocks. nih.govbohrium.com | Environmentally friendly, uses renewable resources, potentially lower production costs. researchgate.net |
| Biocatalytic Reduction | Use of isolated enzymes or whole-cell systems to catalyze the stereoselective reduction of a corresponding ketone precursor. essentialoilsforhealing.com | High selectivity, mild reaction conditions, reduced byproducts. |
| Advanced Catalytic Hydrogenation | Development of novel heterogeneous or homogeneous catalysts for the efficient and selective hydrogenation of unsaturated precursors like terpineols. google.comresearchgate.net | High yields, potential for catalyst recycling, milder reaction conditions. |
| Tandem Photocatalysis | Convergent synthesis of substituted cycloalkanones via formal [5+1] cycloaddition, followed by reduction. researchgate.net | Mild reaction conditions, construction of complex scaffolds in fewer steps. |
Exploration of Undiscovered Reactivity and Catalytic Potential
While tertiary alcohols like Cyclohexanol, 1-methyl-4-(1-methylethyl)- are traditionally considered less reactive towards oxidation compared to primary and secondary alcohols, recent research has unveiled unexpected reactivity. nih.gov The photocatalytic oxidation of tertiary alcohols on titanium dioxide (TiO2) surfaces has been shown to yield ketones and alkanes through a disproportionation reaction, challenging the conventional understanding of their inertness. nih.gov Future investigations could explore the full scope of this photocatalytic transformation for Cyclohexanol, 1-methyl-4-(1-methylethyl)-, potentially leading to novel synthetic applications.
The acid-catalyzed dehydration of 1-methylcyclohexanol (B147175) is a classic reaction that typically yields a mixture of alkenes, with the major product being the most substituted alkene according to Zaitsev's rule. nih.govessentialoilsforhealing.com A deeper understanding of the reaction mechanism, including potential carbocation rearrangements, could allow for the selective synthesis of specific olefin isomers from Cyclohexanol, 1-methyl-4-(1-methylethyl)-. researchgate.net These isomers could serve as valuable building blocks for the synthesis of other fine chemicals and polymers.
Furthermore, the hydroxyl group of Cyclohexanol, 1-methyl-4-(1-methylethyl)- can be functionalized to explore new catalytic activities. For example, menthol (B31143), a structurally related compound, is used as a chiral auxiliary in asymmetric synthesis. researchgate.net Research could focus on developing chiral catalysts derived from the stereoisomers of Cyclohexanol, 1-methyl-4-(1-methylethyl)- for various enantioselective transformations. The development of organocatalysts from readily available natural products is a burgeoning field, and this compound could serve as a scaffold for novel catalyst design. researchgate.net
The table below outlines potential areas of reactivity and catalytic exploration:
| Research Area | Description | Potential Outcomes |
| Photocatalytic Transformations | Investigating the reaction of the compound on various photocatalytic surfaces under different conditions. nih.gov | Discovery of novel reaction pathways, synthesis of new derivatives. |
| Selective Dehydration | Controlling the acid-catalyzed dehydration to favor the formation of specific alkene isomers. nih.govessentialoilsforhealing.com | Access to valuable olefinic building blocks for further synthesis. |
| Derivatization for Catalysis | Synthesizing derivatives that can act as chiral ligands or organocatalysts. researchgate.netresearchgate.net | Development of new catalysts for asymmetric synthesis. |
| Oxidative C-C Bond Cleavage | Exploring selective oxidation methods that can cleave the carbon-carbon bonds adjacent to the hydroxyl group. nih.gov | Generation of smaller, functionalized molecules from a renewable feedstock. |
Advanced Analytical Methodologies for Trace Analysis and Isomeric Differentiation
The detection and quantification of Cyclohexanol, 1-methyl-4-(1-methylethyl)- at trace levels in complex matrices, such as environmental samples or biological fluids, necessitates the development of highly sensitive and selective analytical methods. Future research will likely focus on advancing chromatographic techniques, particularly gas chromatography (GC) coupled with mass spectrometry (GC-MS). nih.govessentialoilsforhealing.com Innovations in stationary phases for GC columns, such as those based on ionic liquids, can offer unique selectivity for the separation of closely related terpene isomers. nih.gov
A significant challenge in the analysis of this compound is the differentiation of its various stereoisomers (cis and trans). Chiral chromatography is an indispensable tool for this purpose. gcms.cz The development of new chiral stationary phases (CSPs) for both GC and high-performance liquid chromatography (HPLC) will be crucial for the accurate enantioselective analysis of p-menthane (B155814) derivatives. gcms.czsci-hub.se Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers enhanced resolving power and is a promising technique for the detailed profiling of complex mixtures containing various isomers of Cyclohexanol, 1-methyl-4-(1-methylethyl)-. nih.gov
The table below summarizes advanced analytical methodologies for future research:
| Analytical Technique | Focus Area | Potential Advancements |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Development of novel stationary phases and optimization of methods for trace-level detection. nih.govnih.gov | Increased sensitivity, improved separation of isomers, and faster analysis times. |
| Chiral Chromatography (GC and HPLC) | Design and application of new chiral stationary phases for the separation of enantiomers and diastereomers. gcms.czsci-hub.se | Accurate quantification of individual stereoisomers in various samples. |
| Multidimensional Chromatography (e.g., GC×GC) | Application to complex samples for comprehensive profiling of terpenoids and their isomers. nih.gov | Enhanced resolution and identification of trace components in complex matrices. |
| Sample Preparation Techniques | Development of efficient and green extraction and pre-concentration methods for trace analysis. | Reduced solvent consumption, improved recovery of analytes, and minimized sample degradation. |
Interdisciplinary Approaches in Chemical Biology and Materials Science
The unique structural features of Cyclohexanol, 1-methyl-4-(1-methylethyl)- make it an attractive candidate for exploration in interdisciplinary fields such as chemical biology and materials science. Terpenes and their derivatives are increasingly being investigated for their potential as building blocks for sustainable and functional polymers. rsc.orgtaylorfrancis.com The hydroxyl group of this compound provides a reactive handle for polymerization reactions, and its bulky cyclohexyl group can impart desirable properties such as rigidity and thermal stability to the resulting polymers. mdpi.com Future research could focus on the synthesis of novel polyesters, polycarbonates, and polyurethanes derived from Cyclohexanol, 1-methyl-4-(1-methylethyl)- and the characterization of their material properties. mdpi.commdpi.com The biocompatibility and biodegradability of these terpene-based polymers would also be a key area of investigation for potential biomedical applications. bohrium.commdpi.com
In the realm of chemical biology, the biological activity of this compound and its derivatives is an area ripe for exploration. Structurally related menthol is well-known for its physiological effects and its use as a penetration enhancer in transdermal drug delivery. researchgate.netwikipedia.org Research could investigate whether Cyclohexanol, 1-methyl-4-(1-methylethyl)- or its esters exhibit similar properties, potentially leading to their use in pharmaceutical formulations. google.comnih.gov Furthermore, the interaction of this compound with biological systems, such as its potential antimicrobial or signaling activities, could be explored using techniques like molecular docking and in vitro assays. For example, a related compound, 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-, has been studied for its binding affinity to bacterial proteins. nih.gov
The table below highlights potential interdisciplinary research directions:
| Field | Research Focus | Potential Applications |
| Materials Science | Synthesis and characterization of polymers derived from Cyclohexanol, 1-methyl-4-(1-methylethyl)-. rsc.orgtaylorfrancis.commdpi.com | Development of sustainable and functional materials, including biodegradable plastics and elastomers. mdpi.commdpi.com |
| Chemical Biology | Investigation of the biological activities, such as antimicrobial or enzyme inhibitory effects. nih.gov | Discovery of new lead compounds for drug development or agrochemicals. |
| Drug Delivery | Evaluation of the compound and its derivatives as penetration enhancers for transdermal drug delivery systems. wikipedia.orgnih.gov | Improved delivery of therapeutic agents through the skin. |
| Biomedical Materials | Development of biocompatible and biodegradable materials for applications like tissue engineering and medical devices. bohrium.commdpi.com | Creation of advanced medical materials from a renewable resource. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
